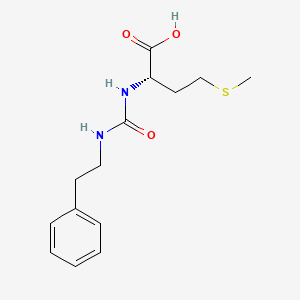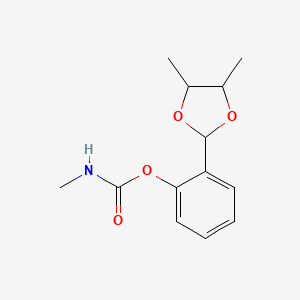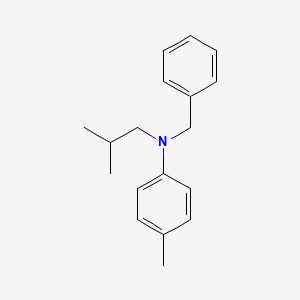![molecular formula C16H14FNO3 B14170279 [2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate CAS No. 391258-80-3](/img/structure/B14170279.png)
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate is an organic compound that features both an ester and an amide functional group
Méthodes De Préparation
The synthesis of [2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with 2-(N-methylanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Analyse Des Réactions Chimiques
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-fluorobenzoic acid and 2-(N-methylanilino)-2-oxoethanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted benzoates.
Applications De Recherche Scientifique
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Mécanisme D'action
The mechanism of action of [2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to [2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate include:
[2-(N-methylanilino)-2-oxoethyl] benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
[2-(N-methylanilino)-2-oxoethyl] 4-fluorobenzoate: The fluorine atom is positioned differently on the benzene ring, potentially altering its chemical properties and interactions.
[2-(N-methylanilino)-2-oxoethyl] 3-chlorobenzoate: Substitutes the fluorine atom with chlorine, which may change its reactivity and biological effects.
Propriétés
Numéro CAS |
391258-80-3 |
|---|---|
Formule moléculaire |
C16H14FNO3 |
Poids moléculaire |
287.28 g/mol |
Nom IUPAC |
[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate |
InChI |
InChI=1S/C16H14FNO3/c1-18(14-8-3-2-4-9-14)15(19)11-21-16(20)12-6-5-7-13(17)10-12/h2-10H,11H2,1H3 |
Clé InChI |
CVLFUAJWNXIEPC-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC(=CC=C2)F |
Solubilité |
32 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)
![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)
![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)


![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14170260.png)
![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)

![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)
![[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone](/img/structure/B14170275.png)


